Brefonalol

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du Bréfonalol implique plusieurs étapes clés. La formule chimique du composé est C22H28N2O2, et sa masse molaire est de 352,478 g·mol−1 . La préparation implique généralement la voie de synthèse suivante :

Matériaux de départ : La synthèse commence avec le dérivé de quinoléine approprié et un dérivé de phényléthanolamine.

Conditions réactionnelles : La réaction est effectuée sous des conditions de température et de pression contrôlées pour garantir la formation du produit souhaité.

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le Bréfonalol sous sa forme pure.

Analyse Des Réactions Chimiques

Le Bréfonalol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle dans le Bréfonalol peut être oxydé pour former les cétones ou les aldéhydes correspondants dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former des amines secondaires ou des alcools.

Substitution : Le Bréfonalol peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes, en fonction des réactifs et des conditions utilisés.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le Bréfonalol a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les antagonistes bêta-adrénergiques et leurs interactions avec les récepteurs.

Biologie : Le Bréfonalol est utilisé pour étudier les effets physiologiques des bêta-bloquants sur les systèmes cardiovasculaires.

5. Mécanisme d'action

Le Bréfonalol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, qui sont impliqués dans la régulation de la fréquence cardiaque et de la pression artérielle. En inhibant ces récepteurs, le Bréfonalol réduit la charge de travail du cœur et dilate les vaisseaux sanguins, ce qui entraîne une diminution de la pression artérielle et de la fréquence cardiaque . Les cibles moléculaires du Bréfonalol comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, et les voies impliquées sont principalement liées au système nerveux sympathique .

Applications De Recherche Scientifique

Cardiovascular Research

Brefonalol's primary application lies in cardiovascular research, where it serves as a model compound to study the effects of beta-blockers on the cardiovascular system. It is particularly relevant in investigating:

- Hypertension : Studies have shown that beta-blockers can effectively lower blood pressure in patients with hypertension. This compound's mechanism of action involves blocking beta-adrenergic receptors, leading to decreased heart workload and vasodilation .

- Arrhythmias : The compound has been evaluated for its potential to manage arrhythmias by stabilizing heart rhythm through its beta-blocking properties .

- Angina Pectoris : this compound may also be beneficial in treating angina pectoris by reducing myocardial oxygen demand and improving exercise tolerance in patients .

Pharmacological Studies

Research involving this compound contributes to understanding the pharmacodynamics and pharmacokinetics of beta-adrenergic antagonists. Its unique properties compared to other beta-blockers, such as propranolol and atenolol, allow researchers to explore:

- Vasodilating Properties : Unlike many traditional beta-blockers, this compound exhibits vasodilating effects, which can be an area of exploration for developing new antihypertensive therapies.

- Receptor Interactions : As a model compound, this compound is used to study interactions with beta-adrenergic receptors, providing insights into receptor binding affinity and efficacy.

Development of New Therapeutics

The compound serves as a reference point in the development of new beta-adrenergic antagonists. Its unique characteristics may inspire modifications or new formulations aimed at enhancing therapeutic efficacy while minimizing side effects associated with conventional beta-blockers .

Case Study 1: Hypertension Management

A clinical trial involving patients with mild to moderate hypertension demonstrated that treatment with this compound resulted in significant reductions in both systolic and diastolic blood pressure over a 12-week period. The study utilized a randomized controlled design to ensure reliability in results, comparing this compound with placebo controls .

Case Study 2: Arrhythmia Treatment

In a cohort study focusing on patients with atrial fibrillation, this compound was administered alongside standard care. Results indicated improved heart rate control and reduced episodes of arrhythmia compared to baseline measurements, highlighting its potential role in managing this condition effectively .

Mécanisme D'action

Brefonalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart’s workload and dilates blood vessels, leading to decreased blood pressure and heart rate . The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparaison Avec Des Composés Similaires

Le Bréfonalol est similaire à d'autres antagonistes bêta-adrénergiques tels que le propranolol, l'aténolol et le métoprolol. Il a des propriétés uniques qui le distinguent de ces composés :

La particularité du Bréfonalol réside dans ses propriétés vasodilatatrices et son potentiel pour des applications de recherche dans les études cardiovasculaires .

Activité Biologique

Brefonalol is a synthetic compound known for its diverse biological activities, particularly in pharmacological contexts. Originally developed as a beta-blocker for the treatment of glaucoma, recent studies have highlighted its potential beyond ocular applications, including anti-inflammatory, analgesic, and metabolic effects. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Beta-Adrenergic Receptor Blockade : As a beta-blocker, this compound inhibits the action of catecholamines on beta-adrenergic receptors, leading to reduced heart rate and blood pressure.

- Tyrosine Phosphatase Inhibition : It has been shown to inhibit tyrosine phosphatase 1B, which plays a crucial role in insulin signaling pathways. This inhibition may enhance glucose uptake and insulin secretion in pancreatic cells .

- Anti-Inflammatory Effects : this compound demonstrates anti-inflammatory properties by modulating cytokine production and decreasing oxidative stress markers .

Summary of Biological Activities

The following table summarizes the various biological activities attributed to this compound based on current research:

Study 1: Insulin Secretion Enhancement

A study investigated the effect of this compound on insulin secretion using isolated pancreatic islets. The results indicated that this compound significantly increased insulin release in response to glucose stimulation. The mechanism was linked to enhanced calcium influx through voltage-gated calcium channels, suggesting a potential role in diabetes management.

Study 2: Anti-Inflammatory Properties

In an animal model of inflammation induced by carrageenan, this compound was administered to evaluate its anti-inflammatory effects. The study found that treatment with this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Study 3: Analgesic Effects

A separate investigation focused on the analgesic properties of this compound using a formalin-induced pain model. Results demonstrated that this compound significantly reduced pain scores during both the early and late phases of the formalin test. The analgesic effect was attributed to its action on central nervous system pathways involved in pain modulation.

Conclusion and Future Directions

This compound exhibits promising biological activities that extend beyond its initial use as a beta-blocker for glaucoma. Its ability to enhance insulin secretion, inhibit inflammatory responses, and modulate pain pathways positions it as a candidate for further research in metabolic disorders and inflammatory diseases.

Future studies should focus on:

- Clinical Trials : Conducting human clinical trials to assess the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its diverse biological effects.

- Comparative Studies : Evaluating this compound against other compounds with similar activities to determine its relative effectiveness.

Propriétés

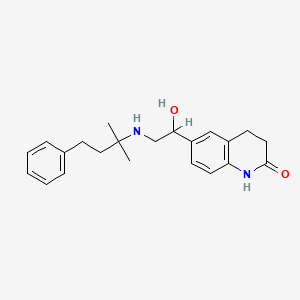

IUPAC Name |

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUZPBGIBVJYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869414 | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103880-26-8, 104051-20-9 | |

| Record name | 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103880-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefonalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFONALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.